REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:9]=1)[C:5]#[N:6].B.C1COCC1>C1COCC1>[Cl:1][C:2]1[C:3]([F:16])=[C:4]([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:9]=1)[CH2:5][NH2:6] |f:1.2|
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Name
|
|
Quantity
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215 mg
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Type
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reactant
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Smiles
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ClC=1C(=C(C#N)C=C(C1)N1CCOCC1)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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B.C1CCOC1
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Name
|
|
Quantity
|
2 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for several hours
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Type
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CUSTOM
|
Details
|
quenched carefully by addition of methanol
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by RP-preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min)
|
Duration
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2 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(CN)C=C(C1)N1CCOCC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |